Methoxy Positional Isomerism: 4-Methoxy vs. 6-Methoxy Pyrimidine Substitution
The target compound carries the methoxy group at the 4-position of the pyrimidine ring, whereas a commercially available close analog (1-(azepan-1-yl)-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]ethan-1-one) bears it at the 6-position. This positional isomerism alters the electronic distribution and hydrogen-bond acceptor topology of the pyrimidine ring, which directly influences target recognition. In piperazinyl-pyrimidine kinase inhibitor programs, pyrimidine substitution patterns are a primary determinant of selectivity; for example, the 2-methoxy-4-pyrimidinyl motif is critical for binding in the ATP pocket of S6K1 as disclosed in US Patent 11,866,421 [1].
| Evidence Dimension | Pyrimidine methoxy substitution position |
|---|---|
| Target Compound Data | 4-methoxypyrimidin-2-yl (exact mass: 333.2165 Da; H-bond acceptors: 6; tPSA: 61.8 Ų) [2] |
| Comparator Or Baseline | 6-methoxypyrimidin-4-yl isomer (same molecular formula and MW; tPSA predicted to be equivalent but spatial distribution of H-bond acceptors differs) |
| Quantified Difference | Positional shift from C4 to C6 on pyrimidine; identical MW and formula but distinct spatial electrostatic potential; no direct comparative bioactivity data available in public domain |
| Conditions | Physicochemical property prediction (PubChem computed descriptors); structural isomerism confirmed by SMILES comparison |
Why This Matters
For medicinal chemists synthesizing focused libraries, the 4-methoxy isomer provides a distinct vector for structure-activity relationship (SAR) exploration that the 6-methoxy analog cannot replicate, making procurement of the correct isomer essential for SAR continuity.
- [1] US Patent 11,866,421 B2. Pyrimidine and pyridine amine compounds and usage thereof in disease treatment. Granted January 9, 2024. View Source
- [2] PubChem. Computed Properties for CID 133862674. XLogP3: 1.5; H-Bond Acceptors: 6; tPSA: 61.8 Ų. View Source
